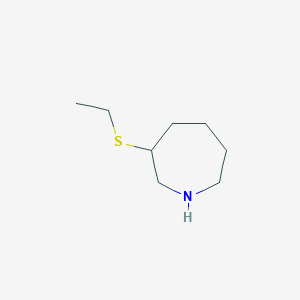

3-(Ethylsulfanyl)azepane

Description

Significance of Saturated Nitrogen and Sulfur Heterocycles in Contemporary Organic Synthesis

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, form the bedrock of a vast array of natural products and synthetic molecules. nih.govopenaccessjournals.com Among these, structures containing nitrogen and sulfur atoms are of paramount importance. nih.gov Nitrogen-containing heterocycles are ubiquitous in nature and are foundational to many pharmaceuticals, agrochemicals, and materials. numberanalytics.comopenmedicinalchemistryjournal.com Their structural diversity and ability to participate in various chemical reactions make them indispensable building blocks in organic synthesis. numberanalytics.com Saturated N-heterocycles, in particular, are attractive scaffolds in the development of new pharmaceuticals. researchgate.netencyclopedia.pub

Similarly, sulfur-containing heterocycles are crucial motifs in medicinal chemistry and are present in a significant number of approved drugs. ijarst.inopenmedicinalchemistryjournal.com The synthesis of these compounds has garnered considerable attention due to their biological significance and wide-ranging applications. thieme-connect.com The unique physicochemical properties conferred by the sulfur atom, such as its polarizability and ability to exist in various oxidation states, contribute to the diverse reactivity and function of these molecules. nih.govrsc.org The combination of both nitrogen and sulfur within a single heterocyclic framework can lead to novel structures with unique biological activities and material properties. nih.govrsc.org

Overview of Azepane Ring Systems in Research

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. This seven-membered ring system is a recurring motif in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net The conformational flexibility of the azepane ring, which can adopt various chair, boat, and twist conformations, is a key feature that can be decisive for its biological activity. This flexibility makes the targeted introduction of substituents into the azepane ring a critical aspect of drug design.

The pharmaceutical importance of the azepane scaffold is well-established, with over 20 FDA-approved drugs containing this ring system for treating a variety of diseases. nih.gov The development of new, less toxic, and highly active azepane-containing analogues remains an active area of research in medicinal chemistry. nih.gov Synthetic strategies to access functionalized azepanes are a continuous challenge for organic chemists and often involve ring-closing reactions, ring-expansion of smaller cyclic precursors, or multi-step sequences. researchgate.netmanchester.ac.uk The natural product Balanol, which contains an azepane ring, is a notable example that has served as a scaffold for developing potential new therapeutic agents. researchgate.net

Role of Thioether Functionalities in Advanced Chemical Structures

A thioether is a functional group containing a sulfur atom connected to two alkyl or aryl groups (R-S-R'). This group is analogous to an ether, but with sulfur in place of oxygen. The presence of a thioether can significantly influence a molecule's physical and chemical properties. Sulfur is less electronegative and more polarizable than oxygen, making thiolates (the conjugate bases of thiols) excellent nucleophiles for synthesizing thioethers. masterorganicchemistry.com

In advanced chemical structures, thioether functionalities are valued for several reasons. They can enhance the lipophilicity of a molecule, which can improve properties like membrane permeability. rsc.org The sulfur atom in a thioether can act as a soft donor, leading to strong interactions with certain biological targets, including metal ions in metalloproteins. acs.org Furthermore, the thioether group is not merely a passive linker; it is a site of chemical reactivity. It can be oxidized to form sulfoxides and sulfones, a transformation that can be biologically significant and is used to modulate the properties of a molecule. masterorganicchemistry.com This reactivity and the structural and electronic contributions of the thioether group make it a valuable component in the design of pharmaceuticals, functional materials, and biologically active probes. rsc.orgresearchgate.net

Chemical Data for 3-(Ethylsulfanyl)azepane

While extensive research on the specific compound this compound is not widely published, its fundamental properties are available from chemical suppliers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C8H17NS | amadischem.com |

| Molecular Weight | 159.29 g/mol | amadischem.comcymitquimica.com |

| CAS Number | 1311316-56-9 | amadischem.com |

| InChI Key | RJVUDYKKQNLPNU-UHFFFAOYNA-N | cymitquimica.com |

This data is compiled from publicly available sources from chemical suppliers and databases. It is intended for informational purposes only.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVUDYKKQNLPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylsulfanyl Azepane

Retrosynthetic Analysis of 3-(Ethylsulfanyl)azepane Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.comias.ac.in For this compound, the analysis reveals several logical disconnections.

The most evident initial disconnection is at the carbon-sulfur bond (C-S bond), which simplifies the target molecule into two key synthons: an azepane ring functionalized with an electrophilic group at the 3-position and an ethanethiolate nucleophile. This is a standard functional group interconversion (FGI) approach.

A deeper disconnection involves breaking the bonds of the azepane ring itself. This can be conceptualized in several ways:

C-N Bond Disconnection: Breaking one of the C-N bonds suggests a linear precursor, such as a 6-aminohexyl derivative containing a suitable functional group that allows for intramolecular cyclization.

C-C Bond Disconnection: A disconnection of a C-C bond within the ring could lead back to a smaller ring system, implying a ring expansion strategy from a substituted piperidine (B6355638) or cyclohexanone (B45756) precursor.

This analysis highlights that the primary challenges are the efficient construction of the seven-membered azepane ring and the subsequent stereoselective functionalization at the C-3 position to allow for the introduction of the ethylsulfanyl moiety.

Approaches to Azepane Ring Construction and Functionalization

The synthesis of the azepane scaffold is a well-documented challenge in organic chemistry, primarily due to the unfavorable kinetics and thermodynamics of forming medium-sized rings. nih.gov Nevertheless, several robust methods have been developed.

Ring expansion reactions provide a powerful pathway to azepanes by leveraging more readily available five- or six-membered ring precursors. mdpi.com These methods circumvent the challenges of direct cyclization for a seven-membered ring.

Schmidt Rearrangement: A stereoselective strategy involves the Schmidt-type ring expansion of substituted cyclohexanones using chiral hydroxyalkyl azides. digitellinc.com This method allows for the synthesis of azepanes with control over stereochemistry, driven by the conformation of the starting cyclohexanone.

Dearomative Ring Expansion: A novel photochemical strategy enables the preparation of complex azepanes from simple nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.gov

Palladium-Catalyzed Homologation: Palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-alkenyl pyrrolidines to their corresponding azepane counterparts. rsc.org This method is notable for its mild conditions and high potential for enantioretention.

Dowd-Beckwith Reaction: The Dowd-Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, is another powerful method for synthesizing medium-ring compounds like azepanes. researchgate.net

| Method | Precursor | Key Reagents/Catalyst | Description |

|---|---|---|---|

| Schmidt Rearrangement | Substituted Cyclohexanone | Chiral Hydroxyalkyl Azide (B81097), Lewis Acid | Diastereoselective ring expansion to furnish iminium ethers, which are then reduced. digitellinc.com |

| Photochemical Dearomatization | Nitroarene | Blue Light, P(Oi-Pr)3 | Converts the nitro group into a singlet nitrene, leading to a dearomative ring expansion. nih.gov |

| Allylic Amine Rearrangement | 2-Alkenyl Pyrrolidine | Palladium Catalyst | Efficient two-carbon homologation to form the corresponding azepane. rsc.org |

| Piperidine Ring Expansion | Substituted Piperidine | Various reagents | A direct one-carbon expansion of a piperidine ring to yield azepane derivatives stereoselectively. rsc.org |

Forming the azepane ring through the cyclization of an acyclic precursor is a direct and widely used approach. The success of this strategy hinges on promoting the desired intramolecular reaction over competing intermolecular processes.

Reductive Amination: The intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (or a precursor to one) is a classic and effective method for forming cyclic amines, including azepanes. nih.govacs.org

Tandem Amination/Cyclization: A copper(I)-catalyzed tandem reaction of functionalized allenynes with primary amines can produce functionalized azepines. This involves an intermolecular amine addition followed by an intramolecular cyclization. nih.gov

Silyl-aza-Prins Cyclization: The reaction of N-allylsilyl amines with aldehydes, catalyzed by Lewis acids such as InCl₃, can yield trans-azepanes with high diastereoselectivity. nih.gov This process forms a C-C and a C-N bond in a single step.

| Method | Precursor Type | Key Reagents/Catalyst | Description |

|---|---|---|---|

| Reductive Amination | Amino-aldehyde/ketone | Reducing Agent (e.g., NaBH3CN, H2/Pd) | Cyclization via an intermediate iminium ion, followed by reduction to the azepane. nih.gov |

| Tandem Amination/Cyclization | Functionalized Allenyne + Amine | Cu(I) Catalyst | An intermolecular hydroamination of a triple bond is followed by an intramolecular cyclization. nih.gov |

| Silyl-aza-Prins Cyclization | Allylsilyl Amine + Aldehyde | InCl3 | A diastereoselective cyclization that forms the seven-membered ring efficiently. nih.gov |

| Brønsted Acid Assisted Cyclization | Unsaturated Tryptamide | (+)-CSA | An intramolecular cyclization to form azepino[4,5-b]indolones, demonstrating a pathway to fused azepane systems. thieme-connect.de |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency and complexity generation. nih.gov While widely used for synthesizing various heterocyclic libraries, the direct application of MCRs for the construction of the simple azepane core is less common compared to strategies like ring expansion or intramolecular cyclization. researchgate.net However, MCRs represent a promising area for future development in synthesizing highly substituted azepane derivatives in a target-oriented fashion.

Incorporation of the Ethylsulfanyl Moiety

Once the azepane ring is constructed, the final key step is the introduction of the ethylsulfanyl group at the 3-position. This requires a precursor with a suitable leaving group at this position. A plausible synthetic route would involve the preparation of 3-hydroxyazepane, which could be synthesized via the hydroboration-oxidation of a tetrahydroazepine intermediate. researchgate.net The resulting alcohol can then be converted into a better leaving group (e.g., a tosylate or a halide) for subsequent substitution.

The term "C-S bond metathesis" in this context refers to the formation of the thioether linkage. The most practical and widely used method to achieve this is through a nucleophilic substitution reaction (Sₙ2). This process involves the reaction of an ethanethiolate nucleophile with an electrophilic C-3 position of the azepane ring.

The key steps are:

Generation of the Nucleophile: Sodium ethanethiolate (NaSEt) is typically prepared by reacting ethanethiol (B150549) with a base such as sodium hydride (NaH) or sodium hydroxide (NaOH).

Substitution Reaction: The N-protected 3-haloazepane or 3-tosyloxyazepane is treated with the pre-formed sodium ethanethiolate in a suitable polar aprotic solvent like DMF or THF. The thiolate anion displaces the leaving group to form the desired this compound.

Deprotection: If a nitrogen-protecting group (e.g., Boc, Cbz) was used during the synthesis, a final deprotection step is required to yield the target compound.

This Sₙ2 reaction is a robust and high-yielding method for the formation of thioether bonds. nih.govnih.gov

Nucleophilic Substitution Reactions for Sulfanyl (B85325) Group Introduction

A foundational and straightforward method for introducing the ethylsulfanyl group onto the azepane ring is through a nucleophilic substitution reaction. This approach typically involves a two-step sequence: first, the installation of a suitable leaving group at the 3-position of an azepane precursor, and second, the displacement of this leaving group by an ethanethiolate nucleophile.

The reaction commonly starts from a readily available precursor such as N-protected azepan-3-ol. The hydroxyl group is a poor leaving group and must be activated by converting it into a better one, such as a tosylate, mesylate, or triflate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine.

Once the leaving group is in place, the second step involves the SN2 reaction with a sulfur nucleophile. Sodium ethanethiolate (NaSEt), which can be prepared by treating ethanethiol with a strong base like sodium hydride (NaH), is a common reagent for this transformation. The thiolate anion attacks the electrophilic carbon at the 3-position, displacing the leaving group and forming the desired C-S bond. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being typical to facilitate the SN2 mechanism.

| Step | Substrate | Reagents/Conditions | Intermediate/Product | Description |

| 1. Activation | N-Boc-azepan-3-ol | TsCl, Pyridine, CH₂Cl₂, 0 °C to RT | N-Boc-3-(tosyloxy)azepane | Conversion of the hydroxyl group to a good leaving group (tosylate). |

| 2. Substitution | N-Boc-3-(tosyloxy)azepane | EtSH, NaH, DMF, RT | N-Boc-3-(ethylsulfanyl)azepane | SN2 displacement of the tosylate group by the ethanethiolate anion. |

| 3. Deprotection | N-Boc-3-(ethylsulfanyl)azepane | TFA or HCl in Dioxane | This compound | Removal of the Boc protecting group to yield the final compound. |

Metal-Catalyzed Thiolation Methods

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-sulfur bonds, overcoming some limitations of traditional methods. rsc.orgnih.gov While extensively developed for aryl C-S bond formation, these strategies can be adapted for C(sp³)-S bond construction on saturated rings like azepane. researchgate.net Key metals for these transformations include palladium and copper. rsc.orgasianpubs.org

One potential pathway is the cross-coupling of a 3-haloazepane (e.g., 3-bromo- or 3-iodoazepane) with ethanethiol. Palladium catalysts, often in combination with specialized phosphine ligands, can facilitate this coupling. The reaction proceeds through a catalytic cycle typically involving oxidative addition, ligand exchange, and reductive elimination.

Another emerging strategy is the direct C-H functionalization. researchgate.net A copper-catalyzed approach for the functionalization of distal unactivated C(sp³)–H bonds has been reported for the synthesis of azepanes, suggesting the feasibility of targeting a C-H bond at the 3-position for thiolation. acs.org This would involve a copper catalyst, a suitable ligand, an oxidant, and a sulfur source. Such a method is highly atom-economical as it avoids the pre-functionalization step of installing a leaving group.

| Catalyst System | Substrates | Sulfur Source | General Conditions | Potential Advantage |

| Palladium/Ligand | N-Protected 3-haloazepane | Ethanethiol (EtSH) | Base (e.g., NaOtBu), Toluene, Heat | Well-established for C-S coupling, high functional group tolerance. |

| Copper/Ligand | N-Protected Azepane | Ethyl disulfide or other sulfur surrogate | Oxidant, High Temperature | Direct C-H activation, increased atom economy. |

Electrophilic Sulfenylation of Carbon Centers

Electrophilic sulfenylation provides an alternative route to introduce the ethylsulfanyl group, particularly when starting from a carbonyl-containing precursor like N-protected azepan-3-one. This method relies on the generation of a nucleophilic enolate or enamine intermediate from the ketone, which then attacks an electrophilic sulfur reagent. pitt.edu

The process begins with the deprotonation of the azepan-3-one at the α-carbon (C2 or C4) using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this purpose, leading to the formation of a lithium enolate. pitt.edu The enolate is a potent nucleophile that can react with various electrophilic sulfur sources.

Common electrophilic sulfur reagents include sulfenyl chlorides (e.g., ethylsulfenyl chloride, EtSCl) or N-(alkylsulfanyl)imides like N-(ethylsulfanyl)phthalimide. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. The initial product is an α-sulfanyl ketone, N-protected 2-(ethylsulfanyl)azepan-3-one. To obtain the target this compound, the carbonyl group must be subsequently removed, for instance, through a Wolff-Kishner or Clemmensen reduction, or by conversion to a thioketal followed by desulfurization with Raney Nickel.

| Step | Precursor | Reagents/Conditions | Intermediate/Product | Description |

| 1. Enolate Formation | N-Boc-azepan-3-one | LDA, THF, -78 °C | Lithium enolate of N-Boc-azepan-3-one | Generation of the nucleophile. |

| 2. Sulfenylation | Lithium enolate | EtSCl or N-(Ethylsulfanyl)phthalimide | N-Boc-2-(ethylsulfanyl)azepan-3-one | Attack of the enolate on the electrophilic sulfur reagent. |

| 3. Ketone Reduction | N-Boc-2-(ethylsulfanyl)azepan-3-one | e.g., 1) HS(CH₂)₂SH, BF₃·OEt₂; 2) Raney Ni | N-Boc-3-(ethylsulfanyl)azepane | Removal of the carbonyl group. (Note: This example shows a potential route to a 2-substituted product. A similar strategy on azepan-4-one would be needed for the 3-position). |

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry at the C3 position of the azepane ring is crucial for many applications. Several strategies, including asymmetric catalysis, the use of chiral auxiliaries, and enantioselective routes to the azepane scaffold itself, can be employed to synthesize specific stereoisomers of this compound.

Asymmetric Catalysis in Azepane Functionalization

Asymmetric catalysis offers an elegant approach to introduce chirality by using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For the synthesis of chiral this compound, a catalyst could be used to control a C-S bond-forming reaction on a prochiral precursor.

One potential strategy involves the catalytic asymmetric functionalization of a precursor like N-protected 2,3-dihydro-1H-azepine. A transition metal complex with a chiral ligand could catalyze the conjugate addition of a sulfur nucleophile to the C3 position. For example, rhodium-catalyzed asymmetric reactions have been successfully used to create chiral 3-benzazepine derivatives, demonstrating the potential of this approach. researchgate.net

Alternatively, a kinetic resolution of a racemic 3-functionalized azepane precursor could be performed. In this scenario, a chiral catalyst selectively reacts with one enantiomer of the starting material, allowing the other enantiomer to be recovered in high enantiomeric excess. Furthermore, methods like the osmium-catalyzed tethered aminohydroxylation, used for stereoselective synthesis of hydroxylated azepanes, highlight the power of catalysis to install functionality with high stereocontrol on precursors that can be converted to the desired product. acs.org

Chiral Auxiliary Approaches for Diastereocontrol

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. wikipedia.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the azepane nitrogen. Common auxiliaries include those derived from amino alcohols, such as pseudoephedrine, or oxazolidinones. wikipedia.orgharvard.edu The presence of the chiral auxiliary creates a diastereomeric intermediate and biases the approach of reagents from one face of the molecule.

For instance, an N-acylated chiral auxiliary on an azepan-4-one precursor could direct the diastereoselective alkylation or sulfenylation of its enolate at the C3 position. The steric bulk of the auxiliary would block one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantioenriched 3-substituted azepane. Diastereoselective alkylations of chiral tetrazolo[1,5a]azepines have been shown to be highly effective, providing a pathway to diastereomerically enriched azepanes after reduction. nih.gov

| Chiral Auxiliary | Attachment Point | Key Transformation | Removal Conditions |

| Evans Oxazolidinone | Azepane Nitrogen (as N-acyl) | Diastereoselective enolate alkylation/sulfenylation | Acidic or basic hydrolysis |

| Pseudoephedrine | Azepane Nitrogen (as amide) | Diastereoselective enolate alkylation | Hydrolysis or reductive cleavage |

| (-)-Sparteine | Used as a chiral ligand | Asymmetric deprotonation/conjugate addition | Not attached, used stoichiometrically or catalytically |

| Ellman's Sulfinamide | Azepane Nitrogen | Diastereoselective addition to N-sulfinyl imines | Mild acid treatment |

Enantioselective Routes to Azepane Scaffolds

An alternative to functionalizing a pre-formed ring is to construct the azepane scaffold itself in an enantioselective manner, with the C3 stereocenter installed during the ring-forming process. This can be achieved either by using a starting material from the chiral pool or by employing an asymmetric reaction early in the synthetic sequence.

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids or carbohydrates as starting materials. For example, a derivative of L-glutamic acid could serve as a precursor, with its inherent stereocenter ultimately becoming the C3 position of the azepane ring through a series of transformations including ring closure.

Alternatively, asymmetric reactions can establish the key stereocenter. For instance, a palladium-catalyzed asymmetric allylic alkylation can be used to prepare optically active cyclic α-allyl-β-oxoesters, which can then be converted into annulated azepane scaffolds. uol.dechemistryviews.org A similar strategy could be envisioned where an asymmetric reaction creates a chiral linear precursor that is subsequently cyclized to form the azepane ring. Another powerful method is the stereoselective Schmidt-type ring expansion of cyclohexanones using chiral hydroxyalkyl azides, which yields chiral azepanes directly. digitellinc.com This approach could be adapted to produce a 3-functionalized azepane precursor ready for conversion to the target molecule.

Chemical Reactivity and Transformation Studies of 3 Ethylsulfanyl Azepane

Reactions at the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key site for chemical modification. Its nucleophilic character is expected to drive a variety of reactions, leading to the formation of new nitrogen-carbon and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azepane ring is predicted to readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding amides. These reactions are fundamental transformations for secondary amines. The presence of the ethylsulfanyl group at the 3-position is not anticipated to sterically hinder these reactions to a significant degree.

Table 1: Predicted N-Alkylation and N-Acylation Reactions of 3-(Ethylsulfanyl)azepane

| Reaction Type | Reagent Example | Predicted Product |

| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-3-(ethylsulfanyl)azepane |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-3-(ethylsulfanyl)azepane |

Amidation and Sulfonamidation of the Azepane Nitrogen

Further functionalization of the azepane nitrogen can be envisioned through amidation and sulfonamidation reactions. For instance, reaction with an isocyanate would lead to a urea (B33335) derivative. Sulfonamidation, typically achieved using a sulfonyl chloride in the presence of a base, would result in the formation of a sulfonamide. A search of chemical databases reveals the existence of a related compound, 3-(azepane-1-sulfonyl)-N-[1-(3-hydroxyphenyl)ethyl]benzamide, which supports the feasibility of such transformations at the azepane nitrogen.

Transformations of the Thioether Linkage (C-S-C)

The thioether moiety in this compound presents another reactive center, primarily at the sulfur atom. The sulfur's ability to exist in various oxidation states is the basis for several key transformations.

Selective Oxidation to Sulfoxides and Sulfones

The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions. Mild oxidants, such as one equivalent of hydrogen peroxide, typically yield the sulfoxide. Stronger oxidizing agents, or an excess of the oxidant, will lead to the corresponding sulfone. This is a common and well-documented transformation for thioethers in organic synthesis.

Table 2: Predicted Oxidation Products of this compound

| Oxidation State | Reagent Example | Predicted Product |

| Sulfoxide | Hydrogen peroxide (1 eq.) | 3-(Ethanesulfinyl)azepane |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (2 eq.) | 3-(Ethanesulfonyl)azepane |

Desulfurization Reactions

Desulfurization, the removal of the sulfur atom, is another potential transformation. Reagents like Raney nickel are commonly employed for the hydrogenolysis of carbon-sulfur bonds, which would convert the 3-(ethylsulfanyl) group into an ethyl group, yielding 3-ethylazepane.

Nucleophilic Activation at the Sulfur Atom

The sulfur atom in the thioether can act as a nucleophile. For example, it can be alkylated by strong alkylating agents to form a sulfonium (B1226848) salt. These salts are themselves potent alkylating agents and can undergo further reactions.

While the fundamental reactivity of the azepane and thioether functional groups provides a strong basis for predicting the chemical behavior of this compound, it must be emphasized that these are projections. Detailed research findings, including reaction kinetics, yields, and stereochemical outcomes, would require specific experimental investigation of the title compound. The existence of a more complex derivative, 3-(ethylsulfanyl)-N-{[(2R)-1-methanesulfonylpyrrolidin-2-yl]methyl}azepane-1-carboxamide, in chemical databases suggests that the this compound scaffold is synthetically accessible and has been utilized in the construction of larger molecules. molport.com However, the specific reactions leading to its incorporation and its own detailed reactivity profile remain to be elucidated in dedicated studies.

Reactions at the Azepane Carbon Backbone

The carbon backbone of the azepane ring in this compound presents several sites for potential chemical modification. The reactivity of these carbon atoms can be influenced by the presence of the nitrogen heteroatom and the ethylsulfanyl group.

The functionalization of carbon atoms adjacent to the nitrogen or the sulfur-bearing carbon is a key strategy for creating diverse molecular architectures. While no studies specifically detail the functionalization of carbon atoms proximal to the sulfur-bearing carbon in this compound, general methods for the α-functionalization of cyclic amines are well-established. These reactions often proceed through the formation of an enamine or an iminium ion intermediate.

For instance, α-lithiation of N-protected azepanes followed by quenching with electrophiles allows for the introduction of various functional groups. The presence of the thioether in this compound could potentially direct or influence such reactions, but specific experimental data is not available.

| Reaction Type | Reagents | Potential Products | Notes |

| α-Lithiation-Alkylation | n-BuLi, Electrophile (e.g., R-X) | 2-Alkyl-3-(ethylsulfanyl)azepane | Requires N-protection; regioselectivity may be an issue. |

| Polonovski-Potier Reaction | m-CPBA, TFAA | N-Acyliminium ion intermediate | Could lead to functionalization at C2 or C7. |

This table is illustrative and based on general reactivity principles of cyclic amines, not on specific studies of this compound.

Ring contraction and expansion reactions are powerful tools for skeletal diversification in heterocyclic chemistry. Methodologies for the ring expansion of smaller rings, such as pyrrolidines and piperidines, to form azepanes have been reported. rsc.orgrsc.orgnih.govcityu.edu.hk Similarly, rearrangements of azepane derivatives to other ring systems are known.

For this compound, a potential rearrangement could involve the sulfur atom, for example, through a acs.orgrsc.org-sigmatropic rearrangement of a corresponding sulfonium ylide. However, no such studies have been specifically reported for this compound. The stability of the seven-membered ring generally makes such rearrangements less favorable unless driven by specific structural features or reaction conditions. nih.gov

| Rearrangement Type | Key Intermediate/Conditions | Potential Outcome | Reference (Analogous Systems) |

| Beckmann Rearrangement | Oxime of a corresponding ketone | Ring expansion to a lactam | General method for cyclic ketones |

| Tiffeneau-Demjanov Rearrangement | Aminomethylcyclohexanol derivative | Ring expansion or contraction | General method for cyclic amino alcohols |

This table presents general ring rearrangement reactions that could theoretically be applied to derivatives of this compound, but no specific examples exist in the literature for this compound.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct C-H activation and cross-coupling on the azepane ring of this compound would be a desirable transformation, such reports are absent. More commonly, a functional handle, such as a halide or a triflate, is first introduced onto the azepane backbone to enable subsequent cross-coupling. acs.orgrsc.orgnih.gov

For example, if a bromo or iodo group were introduced at a specific position on the this compound ring, it could then participate in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The synthesis of such functionalized precursors of this compound would be the initial necessary step.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | Aryl-substituted this compound |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkynyl-substituted this compound |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | Amine | Amino-substituted this compound |

This table illustrates potential cross-coupling reactions on a hypothetical functionalized derivative of this compound. No such reactions have been reported on the parent compound itself.

Mechanistic Investigations of Reactions Involving 3 Ethylsulfanyl Azepane

Kinetic Studies of Key Transformation Pathways

Kinetic studies are instrumental in understanding the rates of chemical reactions and the factors that influence them. For 3-(Ethylsulfanyl)azepane, a key transformation pathway of interest is the oxidation of the thioether moiety, which can proceed through sulfoxide (B87167) to sulfone derivatives. The rate of this oxidation can be monitored under various conditions to elucidate the reaction mechanism.

A hypothetical study on the oxidation of this compound with hydrogen peroxide (H₂O₂) could be conducted to determine the reaction order and rate constants. By varying the concentrations of the substrate and the oxidant, the following rate law might be established:

Rate = k [this compound] [H₂O₂]

This second-order rate law would suggest a bimolecular reaction in the rate-determining step. The temperature dependence of the reaction rate can also be examined to determine the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation.

Interactive Data Table: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | [this compound] (M) | [H₂O₂] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁶ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁶ |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁶ |

The data in the interactive table illustrates a first-order dependence on both this compound and hydrogen peroxide, consistent with the proposed second-order rate law. Such kinetic data is foundational in proposing and validating a reaction mechanism.

Elucidation of Reaction Intermediates using Advanced Spectroscopic Techniques

The direct observation of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide structural information about transient species formed during a reaction.

In the context of reactions involving this compound, consider a potential N-alkylation reaction. The reaction of this compound with an alkyl halide would proceed through a quaternary ammonium salt intermediate. This intermediate could be detected and characterized using spectroscopic methods.

¹H NMR Spectroscopy: The formation of a quaternary ammonium salt would lead to a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom in the azepane ring due to the positive charge.

¹³C NMR Spectroscopy: Similarly, the carbon atoms bonded to the newly quaternized nitrogen would exhibit a downfield shift in the ¹³C NMR spectrum.

IR Spectroscopy: While less informative for this specific intermediate, changes in the C-N stretching vibrations might be observable.

Interactive Data Table: Hypothetical Spectroscopic Data for a Reaction Intermediate

| Species | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Absorption (cm⁻¹) |

| This compound | ~2.7 (CH₂-N) | ~50 (CH₂-N) | ~1100 (C-N stretch) |

| Quaternary Ammonium Intermediate | >3.5 (CH₂-N⁺) | >60 (CH₂-N⁺) | ~1120 (C-N stretch) |

The hypothetical spectroscopic data presented highlights the expected changes upon formation of a quaternary ammonium intermediate, allowing for its identification and characterization during the course of the reaction.

Isotope Labeling Experiments for Mechanistic Pathway Determination

Isotope labeling is a sophisticated technique used to trace the fate of atoms or functional groups during a chemical reaction, providing unambiguous evidence for a particular mechanistic pathway. chem-station.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can follow its journey through the reaction. acs.org

To investigate the mechanism of a hypothetical base-catalyzed elimination reaction from a derivative of this compound, a deuterium labeling study could be designed. For instance, if a leaving group is present on the carbon adjacent to the thioether, a β-elimination reaction could occur. To distinguish between an E1cB and an E2 mechanism, the proton at the α-position to the sulfur atom could be replaced with deuterium.

If the reaction proceeds through an E1cB mechanism, the first step would involve the deprotonation to form a carbanion intermediate. In a deuterated solvent like D₂O, if this carbanion has a sufficient lifetime, it could be quenched by the solvent, leading to the loss of the deuterium label in the unreacted starting material. Conversely, in an E2 mechanism, the C-H (or C-D) bond cleavage occurs concurrently with the departure of the leaving group, and no exchange with the solvent would be observed. chem-station.com

Interactive Data Table: Hypothetical Isotope Labeling Experiment Outcome

| Mechanistic Pathway | Predicted Outcome for Deuterium Label |

| E2 Mechanism | Retention of deuterium in the unreacted starting material. |

| E1cB Mechanism (reversible deprotonation) | Gradual loss of deuterium from the unreacted starting material over time. |

The outcome of such an isotope labeling experiment would provide compelling evidence to support one mechanistic pathway over the other.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into transition state structures, reaction energy profiles, and the electronic properties of reactants, intermediates, and products. acs.org Density Functional Theory (DFT) is a widely used method for these types of investigations. acs.orgnih.gov

For a reaction involving this compound, such as a ring-opening reaction, computational modeling could be employed to map out the potential energy surface. This would involve calculating the energies of the reactants, any intermediates, transition states, and the final products.

A hypothetical DFT study on the acid-catalyzed hydrolysis of the thioether group in this compound could reveal the following:

Protonation Site: Calculations could determine whether the nitrogen of the azepane or the sulfur of the thioether is the more favorable site for initial protonation.

Transition State Geometries: The structures of the transition states for the key steps, such as the nucleophilic attack of water, could be optimized.

Reaction Energy Profile: A complete energy profile would show the relative energies of all species along the reaction coordinate, allowing for the identification of the rate-determining step.

Interactive Data Table: Hypothetical Calculated Relative Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Protonated Intermediate | -5 |

| Transition State 1 | +15 |

| Intermediate 2 | -10 |

| Transition State 2 | +20 |

| Products | -25 |

This hypothetical energy profile suggests a two-step mechanism with the second step being rate-determining. Computational studies provide a level of detail that is often inaccessible through experimental methods alone, offering a powerful complementary approach to mechanistic investigation. escholarship.org

Computational and Theoretical Studies of 3 Ethylsulfanyl Azepane

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For 3-(Ethylsulfanyl)azepane, the presence of two heteroatoms, nitrogen and sulfur, introduces significant complexity and interest into its electronic landscape. mdpi.comopenmedicinalchemistryjournal.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. This framework is crucial for understanding the bonding and electronic properties of this compound. The key orbitals for analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily associated with the lone pair electrons on the nitrogen and sulfur atoms, making these sites the most probable for electrophilic attack. The LUMO, conversely, is distributed across the σ* anti-bonding orbitals of the C-N, C-S, and C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. acs.org Functionals such as B3LYP, combined with basis sets like 6-31G** or 6-311++G(d,p), are commonly employed for accurate calculations on heterocyclic systems. nih.govscirp.orginpressco.com These calculations can predict a range of electronic descriptors for this compound.

Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can be used to analyze charge distribution and donor-acceptor interactions within the molecule. researchgate.net This would reveal the delocalization of electron density from the lone pairs of nitrogen and sulfur into neighboring anti-bonding orbitals, which stabilizes the molecule. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electron-rich areas (negative potential, typically around N and S atoms) and electron-poor areas (positive potential, around the hydrogen atoms).

Table 1: Predicted Electronic Properties of this compound using DFT

This table presents theoretical values for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory, based on methodologies applied to analogous azepane and thiepane (B16028) structures. acs.orgnih.gov

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -755.8 | Hartrees |

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is highly flexible and can adopt several conformations. dalalinstitute.com Understanding the dynamics and relative energies of these conformers is essential, as the molecule's biological activity is often tied to a specific three-dimensional shape. mdpi.com

The azepane ring exists in a dynamic equilibrium between various conformers, primarily based on chair and boat forms. researchgate.net The process of interconversion between these forms is known as ring inversion. This process occurs via higher-energy transition states, often involving twist-chair and twist-boat intermediates.

Computational methods, particularly DFT, can map the potential energy surface of the azepane ring. By identifying the minimum energy conformations (stable conformers) and the saddle points (transition states) between them, the energy barriers for ring inversion can be calculated. researchgate.net These barriers determine the rate of interconversion at a given temperature. For substituted azepanes, the energy barriers are influenced by the steric and electronic effects of the substituent. The (ethylsulfanyl) group at the C3 position would be expected to influence the inversion pathway and the relative stability of the transition states.

Table 2: Predicted Energy Barriers for Ring Inversion of this compound

Theoretical values based on computational studies of similar seven-membered ring systems. researchgate.net

| Inversion Pathway | Predicted Activation Energy (kcal/mol) |

| Chair → Twist-Chair | 5.5 |

| Twist-Chair → Twist-Boat | 2.0 |

| Boat → Twist-Boat | 1.5 |

While the azepane ring is flexible, not all conformations are equally stable. DFT calculations are used to determine the relative energies of the different possible conformers. ifj.edu.pl For a substituted azepane like this compound, the lowest energy conformation will be the one that minimizes steric hindrance involving the bulky ethylsulfanyl group.

Typically, the twist-chair conformation is the most stable for seven-membered rings, followed by the chair form. researchgate.net The boat and twist-boat conformations are generally higher in energy. The precise energy difference depends on the position and orientation (pseudo-axial vs. pseudo-equatorial) of the substituent. For this compound, the conformer where the ethylsulfanyl group occupies a pseudo-equatorial position is expected to be the most energetically favorable due to reduced transannular strain.

Table 3: Predicted Relative Energies of this compound Conformers

Calculated using DFT at the B3LYP/6-31G(d) level of theory, relative to the most stable conformer (Twist-Chair).

| Conformer | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 0.85 |

| Twist-Boat | 2.50 |

| Boat | 3.10 |

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.

Advanced Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) fingerprinting can be computationally modeled.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govnih.govimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. uncw.edu These predicted spectra are then compared with experimental data to confirm assignments and elucidate the structure. The accuracy of these predictions can be very high, especially when calculations are performed on a Boltzmann-averaged ensemble of low-energy conformers. github.io

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Predicted values using the GIAO-B3LYP/6-311+G(2d,p) method with a chloroform (B151607) solvent model. researchgate.net

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C2 | 52.1 | H-2 | 2.9 - 3.1 |

| C3 | 45.5 | H-3 | 3.2 - 3.4 |

| C4 | 28.3 | H-4 | 1.5 - 1.7 |

| C5 | 29.5 | H-5 | 1.4 - 1.6 |

| C6 | 31.0 | H-6 | 1.6 - 1.8 |

| C7 | 48.9 | H-7 | 2.8 - 3.0 |

| S-CH₂ | 26.8 | S-CH₂ | 2.5 - 2.7 |

| CH₃ | 14.9 | CH₃ | 1.2 - 1.3 |

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. github.iodiva-portal.org A frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level) provides the normal modes of vibration and their corresponding intensities. researchgate.net The predicted spectrum can be used to assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as N-H stretching, C-H stretching, C-N stretching, and the characteristic C-S stretching of the ethylsulfanyl group. nih.govrsc.org

Table 5: Predicted Characteristic IR Frequencies for this compound

Calculated at the B3LYP/6-31G(d) level of theory. Frequencies are typically scaled to better match experimental data. acs.org

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3350 | Medium | N-H stretch |

| 2850-2960 | Strong | C-H aliphatic stretch |

| ~1450 | Medium | CH₂ scissoring |

| ~1280 | Medium | C-N stretch |

| ~700 | Medium-Weak | C-S stretch |

While predicting a complete electron ionization mass spectrum is computationally intensive, theoretical methods can be used to rationalize and predict likely fragmentation pathways under tandem mass spectrometry (MS/MS) conditions. rsc.org By calculating the bond dissociation energies and the stability of potential fragment ions, a "mass spectrometric fingerprint" can be proposed. researchgate.net For this compound, key fragmentation events would likely include the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals, and the cleavage of the C-S bond, resulting in the loss of the ethylsulfanyl group or an ethyl radical. sapub.orgmiamioh.edu

Table 6: Predicted Key Fragment Ions in Mass Spectrometry of this compound

| m/z Value | Proposed Fragment Structure/Loss |

| 159 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₂H₅]⁺ |

| 98 | [M - SC₂H₅]⁺ |

| 84 | Azepane ring fragment |

| 70 | Piperidine (B6355638) ring fragment via rearrangement |

Molecular Modeling of Interactions with Model Chemical Systems (Non-Biological Targets)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular modeling of this compound's interactions with non-biological model chemical systems. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating molecular interactions, there is no publicly available research applying these techniques to this compound in the context of non-biological targets.

Computational studies on analogous heterocyclic compounds, such as azepane, have been conducted to explore their structural and electronic properties. researchgate.net For instance, meta-hybrid density functional theory has been used to predict the reactivity and stability of the core azepane ring. researchgate.net Such studies typically involve calculations of optimized geometries, bond lengths, bond angles, and electronic properties like molecular electrostatic potential.

Furthermore, computational methods are frequently employed to understand non-covalent interactions in various chemical systems. rsc.org These studies can provide insights into the nature and strength of interactions, such as hydrogen bonding and van der Waals forces, which would be relevant for understanding how this compound might interact with other molecules.

In the absence of direct research on this compound, any discussion of its potential interactions with non-biological model systems would be purely speculative. Future computational research could, for example, investigate the interaction of this compound with model surfaces or solvents to understand its adsorption characteristics and solvation properties. Such studies would likely employ DFT calculations to determine interaction energies, equilibrium geometries, and charge transfer between the molecule and the model system. Molecular dynamics simulations could then be used to explore the dynamic behavior of these interactions over time.

However, at present, there are no specific findings or data tables to report for this section.

Derivatization and Analog Development of the 3 Ethylsulfanyl Azepane Scaffold

Synthesis of Substituted 3-(Ethylsulfanyl)azepane Analogs

The synthesis of functionalized azepanes is crucial for developing novel chemical entities. nih.gov Various synthetic strategies have been developed to create substituted azepane derivatives, which can be broadly applied to the this compound scaffold. These methods include the functionalization of pre-existing tetrahydroazepine rings or the construction of the azepane ring from acyclic or smaller cyclic precursors. nih.govnih.gov One modern approach involves a photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene ring into a seven-membered azepane system in two steps, allowing for the creation of complex and polysubstituted azepanes. nih.gov Another strategy involves the stereoselective and regioselective expansion of a piperidine (B6355638) ring to yield diastereomerically pure azepane derivatives. rsc.org

Starting with the this compound core, modifications to the ethyl group can be achieved through standard organic synthesis techniques. The thioether linkage provides a reactive handle for several transformations. For instance, oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) and sulfone derivatives, introducing different polarity and hydrogen bonding capabilities. Another approach involves S-dealkylation to yield the thiol, which can then be re-alkylated with a variety of different alkyl or aryl groups, allowing for the exploration of steric and electronic effects at this position. These modifications allow for a systematic probing of the chemical space around the ethylsulfanyl moiety to understand its role in target binding.

Introducing substituents onto the azepane ring is a key strategy for modulating the pharmacological profile of the scaffold. The nitrogen atom of the azepane ring is a common site for modification. For example, N-alkylation or N-acylation can be readily performed. In one study, N-benzylated bicyclic azepanes were synthesized via reductive alkylation, demonstrating a straightforward method for introducing substituents on the ring nitrogen. nih.gov

Functionalization of the carbon atoms of the azepane ring can be more complex but offers significant opportunities for diversification. Methods such as late-stage oxidation of tetrahydroazepines can be used to install ketone functionalities, creating oxo-azepanes which can serve as versatile intermediates for further derivatization. nih.gov These synthetic approaches enable the generation of a wide array of analogs with substituents at various positions on the azepane ring, which is essential for detailed structure-activity relationship studies.

Scaffold Diversity and Combinatorial Chemistry Approaches for Libraries of Analogs

Combinatorial chemistry is a powerful tool for accelerating drug discovery by rapidly generating large, diverse libraries of related compounds. nih.govijpsonline.com This methodology involves the systematic and repetitive connection of different "building blocks" to a central scaffold. ijpsonline.com Both solid-phase and solution-phase synthesis techniques can be employed to create these libraries. pharmatutor.orgcrsubscription.com

Solid-phase synthesis, where molecules are built on polymer beads, is particularly well-suited for combinatorial approaches as it allows for the use of excess reagents to drive reactions to completion and simplifies purification, which only requires filtration and washing of the beads. crsubscription.com The "split and mix" or "split and pool" method is a common solid-phase technique that allows for the creation of all possible combinations of building blocks, resulting in a library where each bead contains a single, unique compound. ijpsonline.compharmatutor.org

These principles can be applied to the this compound scaffold to generate extensive libraries for high-throughput screening. By using a set of diverse building blocks to modify the ethyl group (via S-alkylation with various halides) and the azepane ring (via N-alkylation with different aldehydes or C-functionalization), a large number of distinct analogs can be synthesized simultaneously. This approach enables a broad exploration of the chemical space around the core scaffold to identify initial hit compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Probes and Research Tools

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.gov By synthesizing and testing a series of related analogs, researchers can identify key functional groups and structural motifs that are essential for target binding and efficacy.

A preliminary SAR study on a series of N-benzylated bicyclic azepane analogs provides a clear example of this process. nih.gov In this study, researchers synthesized analogs with different halogen substituents on the N-benzyl group and evaluated their inhibitory activity against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). nih.gov

The findings revealed that the position of the halogen substituent on the benzyl ring significantly impacted the compound's potency and selectivity. For instance, a para-chloro substituent was found to reduce NET inhibition, while ortho- and meta-chloro or meta-bromo substituents led to a strong increase in potency against NET, DAT, and SERT. nih.gov This demonstrates that even small structural changes can have a profound effect on biological activity, highlighting the importance of systematic modification in developing potent and selective chemical probes. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Halogenated N-Benzylated Bicyclic Azepane Analogs This table is generated based on data reported for N-benzylated bicyclic azepanes, illustrating an SAR study on a related scaffold.

| Compound | Substitution (on N-benzyl group) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (R,R)-1a | Unsubstituted | 60 | 230 | 250 |

| Analog 1 | p-chloro | >1000 | >1000 | >1000 |

| Analog 2 | o-chloro | 30 | 100 | 150 |

| Analog 3 | m-chloro | 10 | 50 | 80 |

| Analog 4 | m-bromo | 15 | 60 | 90 |

Such SAR studies are crucial for optimizing lead compounds, improving potency, selectivity, and other properties like metabolic stability and lipophilic efficiency (LipE) to develop high-quality research tools and potential therapeutic candidates. mdpi.com

Advanced Analytical Methodologies for Characterization of 3 Ethylsulfanyl Azepane and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-(Ethylsulfanyl)azepane. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula and distinguishing between isobaric compounds.

For this compound, the molecular formula is C₈H₁₇NS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 160.11545. HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, thereby confirming the elemental composition.

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry that provides detailed structural information through fragmentation analysis. The molecular ion (M⁺) of this compound may be observed, but significant fragmentation is expected. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for thioethers and cyclic amines include α-cleavage. slideshare.netscribd.commiamioh.edu For this compound, this could involve cleavage adjacent to the sulfur atom or the nitrogen atom within the azepane ring. researchgate.net

Table 1: Predicted HRMS Fragments for this compound

| m/z (Calculated) | Ion Formula | Proposed Structure/Origin |

| 159.1076 | [C₈H₁₇NS]⁺ | Molecular Ion (M⁺) |

| 130.0943 | [C₇H₁₄N]⁺ | Loss of ethyl radical (•CH₂CH₃) followed by ring opening |

| 112.1121 | [C₇H₁₄N]⁺ | α-cleavage at C2-C3 bond, formation of a stable iminium ion |

| 100.0784 | [C₅H₁₀NS]⁺ | Cleavage of the azepane ring with loss of C₃H₇ |

| 88.0525 | [C₄H₁₀N]⁺ | α-cleavage at N-C2 bond followed by further fragmentation |

| 61.0158 | [C₂H₅S]⁺ | Ethanethiol (B150549) cation from cleavage of the C-S bond |

This interactive table outlines potential fragments that could be observed in the high-resolution mass spectrum of this compound, aiding in its structural confirmation.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. acs.org For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for complete structural assignment. nih.govresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet) and a series of complex, overlapping multiplets for the ten protons on the azepane ring. The proton at C3, being attached to the same carbon as the electronegative sulfur atom, would likely resonate at a downfield chemical shift compared to other methylene protons on the ring.

¹³C NMR spectroscopy provides information on the different carbon environments. Eight distinct signals would be expected for the eight carbon atoms in this compound. The chemical shifts are indicative of the carbon type (e.g., CH₃, CH₂, CH).

2D NMR techniques are essential for unambiguously assigning these signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity within the azepane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the structure, as it would show a correlation between the protons of the ethyl group (specifically the -S-CH₂- protons) and the C3 carbon of the azepane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which helps in determining the conformation and relative stereochemistry of the molecule. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Azepane C2 | ~2.8 - 3.0 | ~50 - 55 | H2 -> C3, C7 |

| Azepane C3 | ~3.1 - 3.3 | ~45 - 50 | H3 -> C2, C4, S-CH₂ |

| Azepane C4 | ~1.5 - 1.8 | ~28 - 32 | H4 -> C3, C5 |

| Azepane C5 | ~1.5 - 1.8 | ~26 - 30 | H5 -> C4, C6 |

| Azepane C6 | ~1.5 - 1.8 | ~28 - 32 | H6 -> C5, C7 |

| Azepane C7 | ~2.8 - 3.0 | ~48 - 52 | H7 -> C2, C6 |

| S-CH₂ | ~2.5 (quartet) | ~25 - 30 | S-CH₂ -> C3, S-CH₂-CH₃ |

| S-CH₂-CH₃ | ~1.2 (triplet) | ~14 - 18 | S-CH₂-CH₃ -> S-CH₂ |

This interactive table provides estimated NMR chemical shifts and key 2D NMR correlations for the structural verification of this compound.

For derivatives or in cases where obtaining high-quality crystals is difficult, Solid-State NMR (SSNMR) can provide valuable structural information. Advanced SSNMR techniques like ¹³C{¹⁴N} RESPDOR can act as an "attached nitrogen test," confirming which carbon atoms are directly bonded to the nitrogen in the heterocyclic ring, which is useful for distinguishing isomers. nih.goviastate.eduacs.org

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy measures the absorption of infrared radiation. The spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

N-H Stretch: A weak to medium absorption around 3300-3500 cm⁻¹ if the nitrogen is a secondary amine.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.

C-S Stretch: A weak absorption typically found in the 600-800 cm⁻¹ region, which can sometimes be difficult to distinguish in a complex fingerprint region.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-H and N-H bonds are visible, Raman spectroscopy is often particularly sensitive to less polar, more symmetric bonds. For this compound, the C-S and C-C skeletal vibrations of the ring would be expected to produce distinct Raman signals. nih.govias.ac.in The C-S stretching vibration typically gives a moderate to strong signal in the 600-750 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (weak/medium) | Weak |

| C-H (sp³) | Stretching | 2850 - 2960 (strong) | Strong |

| CH₂ | Scissoring | ~1465 (medium) | Medium |

| C-N | Stretching | 1020 - 1250 (medium) | Medium |

| C-S | Stretching | 600 - 800 (weak) | 600 - 750 (medium/strong) |

This interactive table summarizes the primary vibrational modes useful for identifying the functional groups within this compound using FT-IR and Raman spectroscopy.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of molecular structure, including stereochemistry and conformation. nih.govrsc.org

The this compound molecule contains a chiral center at the C3 position. If a single enantiomer is synthesized and crystallized, X-ray crystallography can unambiguously determine its absolute configuration (R or S). This is a critical piece of information, as different enantiomers of a molecule can have vastly different biological activities.

Furthermore, the seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. slideshare.net While NMR provides information about the average conformation in solution, X-ray crystallography provides a precise snapshot of the molecule's conformation as it exists in the crystal lattice. This solid-state structure can reveal key intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize a particular conformation. researchgate.net

Table 4: Typical Crystallographic Parameters for an Azepane Ring Derivative

| Parameter | Typical Value | Information Gained |

| C-N Bond Length | 1.45 - 1.48 Å | Confirms covalent bond between carbon and nitrogen. |

| C-C Bond Length | 1.52 - 1.55 Å | Standard single bond length for sp³ carbons. |

| C-N-C Bond Angle | ~112° - 115° | Indicates the geometry around the nitrogen atom. |

| C-C-C Bond Angle | ~114° - 117° | Reflects the strain and puckering of the 7-membered ring. |

| Ring Torsion Angles | Variable | Defines the specific conformation (e.g., chair, boat) of the azepane ring. |

This interactive table presents typical structural parameters that would be determined from an X-ray crystallographic analysis of a this compound derivative, providing insight into its solid-state structure.

Emerging Research Applications of 3 Ethylsulfanyl Azepane and Its Derivatives

Use as Chiral Building Blocks in Asymmetric Synthesis

The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral azepane derivatives serve as valuable building blocks for the synthesis of complex molecules with specific stereochemistry. While direct research on 3-(Ethylsulfanyl)azepane as a chiral building block is limited, the principles of asymmetric synthesis applied to analogous azepane structures provide a framework for its potential utility.

The strategic placement of the ethylsulfanyl group at the 3-position of the azepane ring introduces a chiral center, making both (R)- and (S)-enantiomers accessible through various asymmetric synthetic strategies. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Key Synthetic Approaches for Chiral Azepanes:

| Synthetic Strategy | Description | Potential for this compound |

| Asymmetric Hydrogenation | The reduction of a prochiral enamine or imine precursor using a chiral metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) can afford enantiomerically enriched azepanes. | A suitable unsaturated precursor to this compound could be hydrogenated to yield the chiral product. |

| Catalytic Asymmetric Ring-Closing Metathesis | An acyclic diene precursor can be cyclized using a chiral ruthenium catalyst to form an unsaturated seven-membered ring, which can then be reduced to the saturated azepane. | A diene containing the ethylsulfanyl moiety could be a substrate for this reaction. |

| Diastereoselective Ring Expansion | Expansion of a smaller, chiral ring system, such as a substituted piperidine (B6355638), can lead to the formation of a chiral azepane with a predictable stereochemistry. rsc.org | A chiral piperidine precursor could be designed to yield this compound upon ring expansion. |

| Enzyme-Catalyzed Reactions | Biocatalytic methods, such as transaminase-mediated amination or lipase-catalyzed resolution, can provide highly enantioselective routes to chiral amines and their derivatives. acs.org | Enzymatic resolution of a racemic mixture of this compound or a precursor could be a viable approach. |

The resulting enantiopure this compound can then be utilized as a versatile intermediate in the synthesis of more complex chiral molecules, where the azepane ring serves as a core scaffold and the ethylsulfanyl group can be further functionalized or utilized for its electronic and steric properties.

Applications in Advanced Materials Science

The unique structural and electronic properties of heterocyclic compounds make them attractive components for the design of advanced materials. Azepane derivatives, for instance, can be incorporated as monomers in polymer synthesis or as linkers in the construction of metal-organic frameworks (MOFs). The presence of the sulfur atom in this compound offers an additional site for coordination or interaction, potentially leading to materials with novel properties.

While specific studies on this compound in materials science are not yet prevalent, its potential can be inferred from the broader research on related heterocyclic and sulfur-containing molecules in this field.

Potential Roles of this compound in Materials Science:

Monomers for Polymers: The secondary amine of the azepane ring can be polymerized through ring-opening polymerization or condensation reactions. The ethylsulfanyl side chain could impart specific properties to the resulting polymer, such as increased refractive index, enhanced thermal stability, or the ability to coordinate with metal ions.

Linkers in Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands (linkers). Azepane derivatives with coordinating groups, such as carboxylic acids or pyridyl moieties, can act as linkers. The ethylsulfanyl group in a this compound-based linker could serve as a soft donor site for coordination to specific metal centers or could influence the porosity and surface properties of the MOF.

Functional Materials: The incorporation of the this compound moiety into larger organic molecules could lead to functional materials with applications in areas such as organic electronics or sensing. The sulfur atom can play a crucial role in charge transport or in binding to specific analytes.

Development of Catalysts and Ligands Based on Azepane Scaffolds

The development of novel catalysts and ligands is essential for advancing chemical synthesis. The rigid, yet conformationally flexible, azepane scaffold can serve as a backbone for the design of new ligands for transition metal catalysis. The nitrogen atom of the azepane ring is a primary coordination site, and the introduction of additional donor atoms can lead to multidentate ligands with tailored steric and electronic properties.

The ethylsulfanyl group in this compound provides a soft sulfur donor atom that can coordinate to a variety of transition metals. This "hemilabile" character, where one donor (the nitrogen) is strongly coordinating and the other (the sulfur) can reversibly bind, can be beneficial in catalytic cycles.

Potential Catalytic Applications of this compound-Based Ligands:

| Catalyst/Ligand Type | Potential Application | Rationale |

| Pincer Ligands | Cross-coupling reactions, hydrogenation, dehydrogenation | A this compound derivative functionalized with another donor arm could form a tridentate pincer ligand, creating a stable and reactive metal center. |

| Chiral Bidentate Ligands | Asymmetric catalysis (e.g., asymmetric hydrogenation, allylic alkylation) | A chiral derivative of this compound could act as a chiral N,S-bidentate ligand, inducing enantioselectivity in metal-catalyzed reactions. |

| Organocatalysts | Asymmetric Michael additions, aldol (B89426) reactions | The secondary amine of the azepane ring can be utilized in organocatalysis, with the ethylsulfanyl group potentially influencing the stereochemical outcome through non-covalent interactions. |

The synthesis of such ligands would typically involve the functionalization of the nitrogen atom or other positions on the azepane ring to introduce additional coordinating groups or to tune the ligand's properties.

Probes for Chemical Biology Research

Chemical probes are essential tools for studying biological processes at the molecular level. These molecules are designed to interact with specific biomolecules, such as proteins or nucleic acids, to elucidate their function, localization, or activity. Azepane derivatives have been explored as scaffolds for the development of new therapeutic agents, and this same principle can be applied to the design of chemical biology probes. nih.gov

The this compound scaffold could be incorporated into various types of chemical probes:

Affinity Tags: These are small molecules that can be attached to a protein of interest to facilitate its purification or detection. If a derivative of this compound is found to bind with high affinity and specificity to a particular protein, it could be developed into an affinity tag.

Reporter Molecules: These molecules contain a signaling moiety, such as a fluorophore or a radioisotope, that allows for the detection and quantification of a biological target. A this compound derivative could be functionalized with a reporter group to create a probe for imaging or assay development.

Mechanistic Probes: These probes are designed to investigate the mechanism of action of an enzyme or a biological pathway. For example, a this compound derivative could be designed as an inhibitor or a substrate analog for a specific enzyme, allowing researchers to study its function.

The development of such probes would require a detailed understanding of the structure-activity relationships of this compound derivatives with their biological targets. Techniques such as molecular docking and structure-based design would be crucial in this process.

Future Directions and Challenges in 3 Ethylsulfanyl Azepane Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge for future research is the development of well-documented, efficient, and sustainable methods for synthesizing 3-(Ethylsulfanyl)azepane. While general strategies for creating substituted azepane rings exist, such as ring-expansion reactions or multi-step sequences, specific methodologies for this compound are not detailed in current literature. researchgate.netresearchgate.net

Future research could focus on: